1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, ethoxy, and phenyl groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of chlorine and ethoxy groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and ethoxy groups allows the compound to form specific bonds and interactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include:
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone shares a similar phenyl structure but lacks the chlorine and ethoxy groups.
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one: This compound is structurally similar but differs in the positioning and number of chlorine atoms.
The uniqueness of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H14Cl2O2 |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-4-5-9(10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
HRMSCOOOSABHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CCl)C(C(=O)C)Cl |
Origin of Product |
United States |
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